molecular formula C20H23N3O B2550618 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide CAS No. 638141-54-5

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B2550618
CAS No.: 638141-54-5
M. Wt: 321.424
InChI Key: YNVNOBAIEWXYEZ-UHFFFAOYSA-N
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Description

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
  • 2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Uniqueness

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its methylbenzyl group and benzimidazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-20(24)21-13-12-19-22-17-6-4-5-7-18(17)23(19)14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNOBAIEWXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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